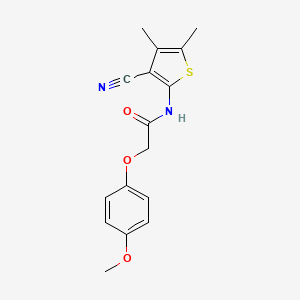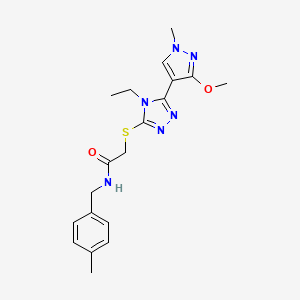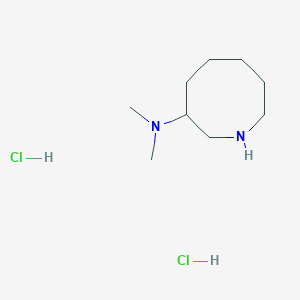![molecular formula C19H14Cl2N2O2 B3018974 N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941973-28-0](/img/structure/B3018974.png)
N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide" is a chlorinated pyridinecarboxamide derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar chlorinated pyridinecarboxamide structures and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of chlorinated pyridinecarboxamides can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was optimized by controlling the molar ratio of reactants, reaction temperature, and addition time, resulting in a high yield and purity of the target product . Similarly, N-alkyl-4-chloro-2-pyridine carboxamides were synthesized from various amines and 4-chloropyridine-2-carboxylic acid methyl ester, with structures confirmed by IR, 1H NMR, and ESI-MS . These studies suggest that the synthesis of the compound would likely involve careful selection of reactants and control of reaction parameters to achieve the desired product.
Molecular Structure Analysis
The molecular structure of chlorinated pyridinecarboxamides can exhibit interesting features such as intramolecular hydrogen bonds, rotational disorder, and planarity of the phenyl and pyridine rings. For instance, N-(2-Chloro-6-methylphenyl)-6-methyl-3-pyridinecarboxamide hydrate shows solid-state rotational disorder and is stabilized by hydrogen bonds . The metal-amide bond study provides insights into the coordination geometry and molecular geometry of a related palladium complex, which could be relevant for understanding the coordination chemistry of the compound .
Chemical Reactions Analysis
The reactivity of chlorinated pyridinecarboxamides can be influenced by their electronic properties and interaction landscapes. A series of N-(chlorophenyl)pyridinecarboxamides was studied, revealing that hydrogen bonding and intramolecular interactions play significant roles in their reactivity and crystal packing . These findings could be applied to predict the reactivity of the compound , especially in the context of forming hydrogen bonds and other intermolecular interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridinecarboxamides can vary depending on their molecular symmetry and lattice energy. The melting temperatures of a series of these compounds were found to correlate with these factors, following Carnelley's rule . Additionally, the antimicrobial activity of related compounds, such as 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, was investigated, showing that they were more active than reference drugs against certain strains of bacteria and fungi . This suggests that the compound may also possess biological activity, which could be explored in further studies.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-5-3-6-16(10-15)22-19(25)14-8-9-18(24)23(12-14)11-13-4-1-2-7-17(13)21/h1-10,12H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUOYVOUZHMVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B3018891.png)

![2-Methyl-[1,3]thiazolo[4,5-c]pyridine hydrochloride](/img/structure/B3018897.png)
![2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B3018898.png)
![N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide](/img/structure/B3018900.png)
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018901.png)


![3-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B3018905.png)

![(2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B3018909.png)
![4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine](/img/structure/B3018911.png)
![2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine](/img/no-structure.png)
